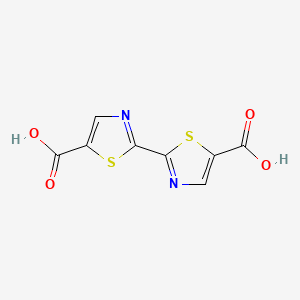![molecular formula C13H17NO3S B6611203 4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763760-39-8](/img/structure/B6611203.png)
4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane, or 4-MMSB for short, is an organic compound derived from the cyclohexane family. It is a colorless, crystalline solid that can be used in a variety of applications, including as a reagent in organic synthesis and as a pharmaceutical agent. 4-MMSB has a number of unique properties that make it an attractive option for use in research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-MMSB has a number of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a pharmaceutical agent. In addition, 4-MMSB has been used in the study of enzyme kinetics and metabolic pathways. It has also been used to study the effects of drugs on the body, and has been used to investigate the effects of environmental pollutants on the immune system.
Wirkmechanismus
The mechanism of action of 4-MMSB is not fully understood. However, it is believed that 4-MMSB acts as an inhibitor of certain enzymes, which can affect the activity of metabolic pathways. In addition, 4-MMSB has been shown to bind to certain receptors in the body, which can affect the activity of hormones and neurotransmitters.
Biochemical and Physiological Effects
4-MMSB has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the activity of metabolic pathways. In addition, 4-MMSB has been shown to bind to certain receptors in the body, which can affect the activity of hormones and neurotransmitters. Finally, 4-MMSB has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of certain diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-MMSB in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent that is easy to synthesize and use. In addition, 4-MMSB has a number of unique properties that make it an attractive option for use in research and laboratory experiments. However, there are some limitations to the use of 4-MMSB in laboratory experiments. For example, it is not very stable and can be easily degraded by light and air. In addition, 4-MMSB has a relatively short shelf life and must be stored in a cool, dry place.
Zukünftige Richtungen
The use of 4-MMSB in scientific research and laboratory experiments is still in its infancy. However, there are a number of potential areas of research that could be explored in the future. For example, further research could be done to investigate the effects of 4-MMSB on the immune system, as well as its potential applications in the treatment of certain diseases and conditions. In addition, further research could be done to investigate the mechanism of action of 4-MMSB and its potential interactions with other compounds. Finally, further research could be done to investigate the potential applications of 4-MMSB in the synthesis of new compounds and materials.
Synthesemethoden
4-MMSB is synthesized from the reaction of 4-methylbenzenesulfonyl chloride and 2-azabicyclo[2.1.1]hexane in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces a colorless solid that is then purified and dried. This method of synthesis is relatively simple and efficient, and can be used to produce large quantities of 4-MMSB in a short period of time.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-(trideuteriomethoxy)-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-5-12(6-4-10)18(15,16)14-9-13(17-2)7-11(14)8-13/h3-6,11H,7-9H2,1-2H3/i2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZVYVEFIGIPZ-BMSJAHLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)

![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)

![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)


![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)


![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)
![3,3-bis(chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B6611210.png)
